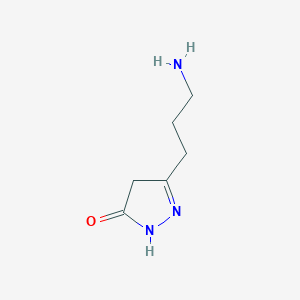
1-Miristiloil-2-hidroxi-sn-glicerol-3-fosfato (1'-rac-glicerol) (sal sódica)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is a lysophospholipid containing myristic acid (14:0) at the sn-1 position. This compound is commonly used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems . It is also known by its IUPAC name, sodium 2,3-dihydroxypropyl (®-2-hydroxy-3-(tetradecanoyloxy)propyl) phosphate .
Aplicaciones Científicas De Investigación
1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used in the study of lipid biochemistry and the generation of artificial membranes.
Biology: This compound is utilized in the study of membrane dynamics and interactions with proteins.
Medicine: It is employed in the development of lipid-based drug delivery systems, enhancing the delivery and efficacy of therapeutic agents.
Análisis Bioquímico
Biochemical Properties
The role of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) in biochemical reactions is primarily related to its function as a lysophospholipid . It interacts with various enzymes, proteins, and other biomolecules, contributing to the formation of micelles, liposomes, and other types of artificial membranes . The exact nature of these interactions depends on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) on cells and cellular processes are diverse. It can influence cell function by participating in the formation of artificial membranes . This can impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the cell type and the biochemical environment.
Molecular Mechanism
The molecular mechanism of action of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its interactions with other biomolecules to form artificial membranes . This can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects. The exact mechanism depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can change over time. This includes its stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the esterification of myristic acid with glycerol derivatives, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester and phosphate bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing automated reactors to maintain precise reaction conditions. The purity of the final product is typically ensured through various purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in various biological processes.
Reduction: Reduction reactions can modify the functional groups on the glycerol backbone.
Substitution: This compound can participate in substitution reactions where the phosphate group can be replaced with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted phospholipids with different functional groups .
Mecanismo De Acción
The mechanism of action of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. It interacts with membrane proteins and can modulate their activity by altering the local lipid environment. This compound can also serve as a substrate for enzymes involved in lipid metabolism, thereby participating in various biochemical pathways .
Comparación Con Compuestos Similares
1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): This compound also contains myristic acid but has two acyl chains, making it more hydrophobic and less soluble in water.
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoglycerol: Similar to the compound but with slight variations in the glycerol backbone and phosphate group.
Uniqueness: 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is unique due to its specific structure, which allows it to form stable micelles and liposomes. Its ability to interact with both hydrophobic and hydrophilic environments makes it particularly useful in drug delivery and membrane studies .
Propiedades
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(24)27-15-19(23)17-29-30(25,26)28-16-18(22)14-21;/h18-19,21-23H,2-17H2,1H3,(H,25,26);/q;+1/p-1/t18?,19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHJESQIJHKLBB-SQTGWKPBSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40NaO9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride](/img/structure/B2590952.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2590953.png)
![N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590955.png)
![6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2590956.png)




![N-[(5-bromo-2-methoxyphenyl)methyl]-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2590965.png)

![N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2590968.png)
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl](2-thienyl)methanone](/img/structure/B2590971.png)
![N-BENZYL-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2590973.png)
![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590975.png)
